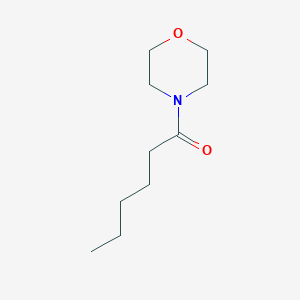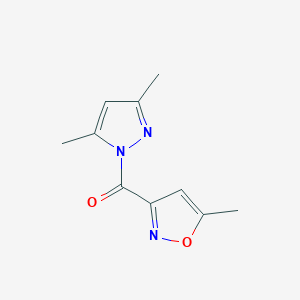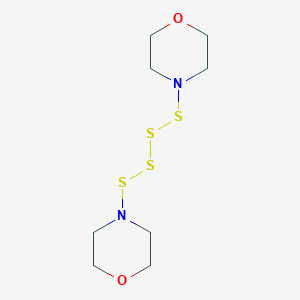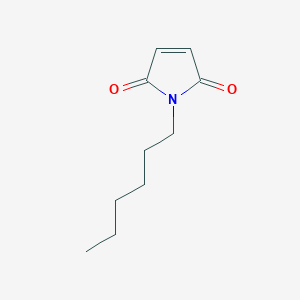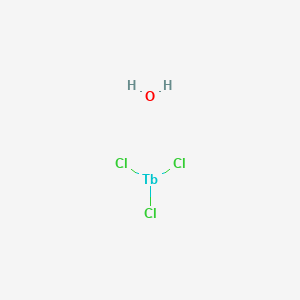
Terbium(III) chloride hydrate
Descripción general
Descripción
Terbium(III) chloride hydrate is a chemical compound that is part of the lanthanide series and is known for its luminescent properties. It is often used in various applications due to its ability to emit light when excited by certain energy sources.
Synthesis Analysis
The synthesis of terbium(III) chloride hydrate can be achieved through different methods. For instance, polymeric terbium(III) squarate hydrate can be prepared from TbCl3 or Tb2O3 and squaric acid, as described in the study of its luminescent and magnetic properties . Additionally, terbium(III) complexes with various ligands have been synthesized, such as the complex with tris(2-(2-hydroxy-3-methylbenzylideneamino)ethyl)amine, which was characterized by single-crystal X-ray analysis .
Molecular Structure Analysis
The molecular structure of terbium(III) chloride hydrate complexes has been determined using X-ray crystallography. For example, the polymeric terbium(III) squarate hydrate exhibits a two-dimensional structure with coordination polyhedra described as a square antiprism . Another complex with 1,1-cyclobutanedicarboxylic acid forms polymeric chains with terbium(III) ions linked by carboxylate bridges, with each ion surrounded by oxygen atoms from carboxylate groups and water molecules .
Chemical Reactions Analysis
Terbium(III) chloride hydrate participates in various chemical reactions, particularly those involving luminescence. The compound can enhance the lyoluminescence of X-ray irradiated sodium chloride, where the terbium(III) emission spectrum is observed during the dissolution process . The luminescence of terbium(III) chloride in porous glass has also been studied, with concentration-dependent luminescence parameters and quenching effects analyzed .
Physical and Chemical Properties Analysis
The physical and chemical properties of terbium(III) chloride hydrate are notable for their luminescent characteristics. The polymeric terbium(III) squarate hydrate emits green light under UV irradiation at room temperature with a quantum yield of 25% and displays properties of a potential luminescent magnet . The luminescent properties of terbium(III) carboxylates have been analyzed in both solid state and aqueous solution, revealing the quenching effect of Cu(II) on the luminescence . Additionally, the synthesis and physicochemical properties of terbium(III) coordination compounds with alkoxybenzoic acids have been explored, showing thermal stability and potential applications in electroluminescent devices .
Aplicaciones Científicas De Investigación
Lyoluminescence of X-Ray Irradiated Sodium Chloride : Terbium(III) enhances the lyoluminescence when x-ray irradiated sodium chloride is dissolved in aqueous solutions. This process involves intermolecular energy transfer from a solid/solution interface-bound chloride anion to terbium(III) (Kulmala et al., 1994).
Preconcentration of Trace Amounts of Terbium in Water Samples : Terbium(III) ions can be preconcentrated from water samples using a solid-phase extraction method. This method involves natural Transcarpathian clinoptilolite and is useful for spectrophotometric determination of terbium ions in various matrices (Vasylechko et al., 2015).
Electrochemistry in Molten Chlorides : Research on the electrochemical behavior of terbium at a tungsten electrode in molten LiCl-KCl has been conducted. This study explored the electrocrystallization of metallic Tb from chloride mixtures (Bermejo et al., 2008).
Bacterial Spore Detection and Determination : Terbium chloride reacts with calcium dipicolinate in bacterial endospores, forming terbium(III) dipicolinate anion, which is useful for bacterial spore detection through photoluminescence measurements (Rosen et al., 1997).
Luminescence in Porous Glass : The study of terbium(III) chloride encapsulated in porous glass revealed insights into the concentration dependences of luminescence parameters and luminescence quenching during water vapor adsorption (Gavronskaya et al., 2007).
Terbium(III) Chemiluminescence Induced by Alkali Halide Dissolution : This research explores the induction of Tb(III) chelate chemiluminescence by the dissolution of additively colored alkali halide crystal in aqueous peroxydisulfate solutions (Kulmala et al., 1995).
Interaction with DNA : The interaction of trivalent terbium(III) ions with DNA has been studied using luminescence spectra and decays, indicating changes in luminescence intensity due to complexation with DNA (Costa et al., 2005).
Photo-physical Properties of Terbium(III) Complexes : Research on the photophysical properties of terbium(III) complexes with Schiff base ligands shows strong characteristic emissions in the red and green regions, highlighting potential applications in luminescence (Vishwakarma et al., 2021).
Safety and Hazards
Terbium(III) chloride hexahydrate is classified as a skin irritant (Category 2, H315) and an eye irritant (Category 2A, H319) according to the 2012 OSHA Hazard Communication Standard . In case of skin contact, it is recommended to wash off immediately with plenty of water for at least 15 minutes . If in eyes, rinse cautiously with water for several minutes .
Direcciones Futuras
Terbium(III) chloride hexahydrate plays an important role as an activator of green phosphors in color TV tubes and is also used in specialty lasers and as a dopant in solid-state devices . It is also used in the semiconductor industry . Future research may explore its potential uses in other areas of technology.
Mecanismo De Acción
Target of Action
Terbium(III) chloride hydrate is primarily used in the field of materials science and analytical chemistry . It is used to study the effect of Tb(III) ions on the micellization properties of surfactants . It can also be used as a precursor to synthesize a label-free aptasensor for the detection of ofloxacin (OFL) residues in food .
Mode of Action
Terbium(III) chloride hydrate interacts with its targets through its Tb(III) ions. These ions can affect the micellization properties of surfactants, altering their behavior and effectiveness . In the context of aptasensor synthesis, the Tb(III) ions likely interact with the sensor components to enable the detection of ofloxacin .
Biochemical Pathways
Its use in studying the micellization properties of surfactants suggests it may influence the self-assembly processes of these molecules .
Pharmacokinetics
As a lanthanide compound, it is expected to have low bioavailability due to poor absorption and rapid excretion .
Result of Action
The primary result of terbium(III) chloride hydrate’s action is its influence on the micellization properties of surfactants . This can affect the surfactant’s ability to reduce surface tension and form micelles, which are crucial for many industrial and biological processes . Additionally, it can be used to create a label-free aptasensor for detecting ofloxacin residues in food .
Action Environment
The action of terbium(III) chloride hydrate can be influenced by environmental factors such as temperature, pH, and the presence of other ions . These factors can affect the stability of the compound and its efficacy in interacting with its targets .
Propiedades
IUPAC Name |
trichloroterbium;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.H2O.Tb/h3*1H;1H2;/q;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQQJKRSNPOIDS-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl[Tb](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H2OTb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583438 | |
| Record name | Trichloroterbium--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Terbium(III) chloride hydrate | |
CAS RN |
13798-24-8, 19423-82-6 | |
| Record name | Terbium trichloride hexahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13798-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trichloroterbium--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



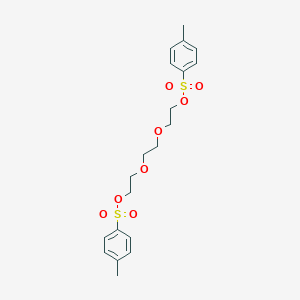
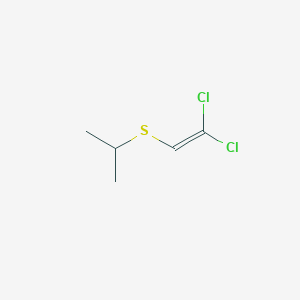
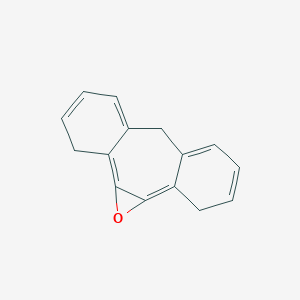
![N(6)-[(indol-3-yl)acetyl]-L-lysine](/img/structure/B100925.png)
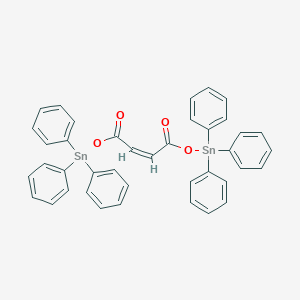

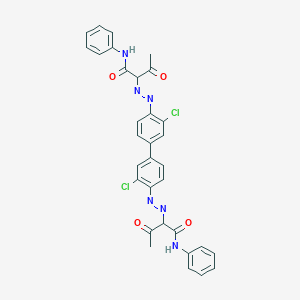

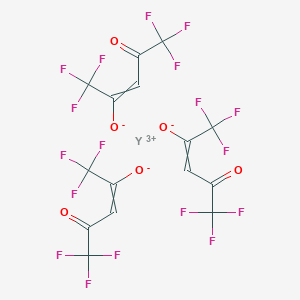
![N-[4-(thiophen-2-ylmethylamino)phenyl]acetamide](/img/structure/B100934.png)
